Cas no 1781019-63-3 (3-Bromo-5-(1-methylethyl)-benzenemethanol)

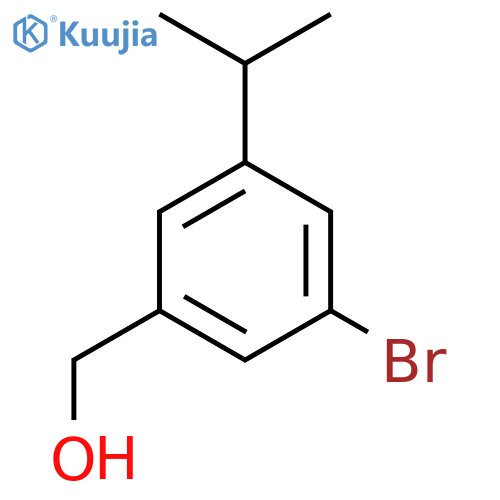

1781019-63-3 structure

商品名:3-Bromo-5-(1-methylethyl)-benzenemethanol

CAS番号:1781019-63-3

MF:C10H13BrO

メガワット:229.113622426987

MDL:MFCD28977156

CID:5078711

3-Bromo-5-(1-methylethyl)-benzenemethanol 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-5-(1-methylethyl)-benzenemethanol

- (3-bromo-5-isopropylphenyl)methanol

- GS2719

- 3-Bromo-5-(1-methylethyl)benzenemethanol

-

- MDL: MFCD28977156

- インチ: 1S/C10H13BrO/c1-7(2)9-3-8(6-12)4-10(11)5-9/h3-5,7,12H,6H2,1-2H3

- InChIKey: YIXSJTHPSZAVCD-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(CO)C=C(C=1)C(C)C

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 136

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 20.2

3-Bromo-5-(1-methylethyl)-benzenemethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB516395-500 mg |

3-Bromo-5-(1-methylethyl)benzenemethanol, 95%; . |

1781019-63-3 | 95% | 500mg |

€304.40 | 2023-06-14 | |

| abcr | AB516395-1g |

3-Bromo-5-(1-methylethyl)benzenemethanol, 95%; . |

1781019-63-3 | 95% | 1g |

€385.30 | 2025-02-16 | |

| abcr | AB516395-1 g |

3-Bromo-5-(1-methylethyl)benzenemethanol, 95%; . |

1781019-63-3 | 95% | 1g |

€406.20 | 2023-06-14 | |

| abcr | AB516395-5 g |

3-Bromo-5-(1-methylethyl)benzenemethanol, 95%; . |

1781019-63-3 | 95% | 5g |

€1322.00 | 2023-06-14 | |

| Ambeed | A687896-1g |

3-Bromo-5-(1-methylethyl)-benzenemethanol |

1781019-63-3 | 95% | 1g |

$297.0 | 2024-04-22 | |

| eNovation Chemicals LLC | Y1132999-5g |

(3-bromo-5-isopropylphenyl)methanol |

1781019-63-3 | 95% | 5g |

$1000 | 2025-02-27 | |

| eNovation Chemicals LLC | Y1132999-5g |

(3-bromo-5-isopropylphenyl)methanol |

1781019-63-3 | 95% | 5g |

$1000 | 2024-07-23 | |

| abcr | AB516395-10g |

3-Bromo-5-(1-methylethyl)benzenemethanol, 95%; . |

1781019-63-3 | 95% | 10g |

€2067.40 | 2025-02-16 | |

| Aaron | AR020L8L-5g |

3-Bromo-5-(1-methylethyl)-benzenemethanol |

1781019-63-3 | 95% | 5g |

$1039.00 | 2025-02-12 | |

| eNovation Chemicals LLC | Y1132999-5g |

(3-bromo-5-isopropylphenyl)methanol |

1781019-63-3 | 95% | 5g |

$1000 | 2025-02-21 |

3-Bromo-5-(1-methylethyl)-benzenemethanol 関連文献

-

1. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582

1781019-63-3 (3-Bromo-5-(1-methylethyl)-benzenemethanol) 関連製品

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 249916-07-2(Borreriagenin)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1781019-63-3)3-Bromo-5-(1-methylethyl)-benzenemethanol

清らかである:99%

はかる:1g

価格 ($):267.0